molecular formula C24H30N2O5 B13681588 N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline

N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline

Cat. No.: B13681588
M. Wt: 426.5 g/mol
InChI Key: HATCPJXQWBSBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline typically involves the protection of the amine group using Boc and Cbz groups. One common method involves the reaction of 3-aminophenol with 1-Cbz-4-piperidone in the presence of a base to form the intermediate, which is then treated with di-tert-butyl dicarbonate to introduce the Boc group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can remove the Boc and Cbz protecting groups, revealing the free amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or treatment with strong acids can remove protecting groups.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will yield the free amine.

Scientific Research Applications

N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline largely depends on its use and the context in which it is applied. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The Boc and Cbz groups serve to protect the amine functionalities during synthesis, ensuring that the compound remains stable and reactive under the desired conditions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-piperidone: Similar in structure but lacks the Cbz group.

    N-Cbz-4-piperidone: Similar in structure but lacks the Boc group.

    N-Boc-3-aminophenol: Similar in structure but lacks the piperidyl group.

Uniqueness

N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amine functionalities. This dual protection allows for more complex synthetic routes and the creation of more intricate molecules.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-22(27)25-19-10-7-11-21(16-19)30-20-12-14-26(15-13-20)23(28)29-17-18-8-5-4-6-9-18/h4-11,16,20H,12-15,17H2,1-3H3,(H,25,27)

InChI Key

HATCPJXQWBSBQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.